molecular formula C17H18N2S B13943484 4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- CAS No. 63991-68-4

4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)-

Cat. No.: B13943484
CAS No.: 63991-68-4
M. Wt: 282.4 g/mol
InChI Key: KJDOWELVVSEMAG-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- is a heterocyclic compound that belongs to the quinazolinethione family This compound is characterized by a quinazoline ring system with a thione group at the 4-position, and it is further substituted with a 2,2-dimethyl-3-(phenylmethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by alkylation with 2,2-dimethyl-3-(phenylmethyl) halide. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and substituted quinazolinethiones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, bind to DNA, and interfere with cellular processes. Its biological activity is attributed to the presence of the quinazoline ring and the thione group, which can form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: Lacks the thione group but shares the quinazoline ring system.

    Quinazolinone: Contains a carbonyl group instead of a thione group.

    Thioquinazoline: Similar structure but with different substituents.

Uniqueness

4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

63991-68-4

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

3-benzyl-2,2-dimethyl-1H-quinazoline-4-thione

InChI

InChI=1S/C17H18N2S/c1-17(2)18-15-11-7-6-10-14(15)16(20)19(17)12-13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3

InChI Key

KJDOWELVVSEMAG-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C(=S)N1CC3=CC=CC=C3)C

Origin of Product

United States

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